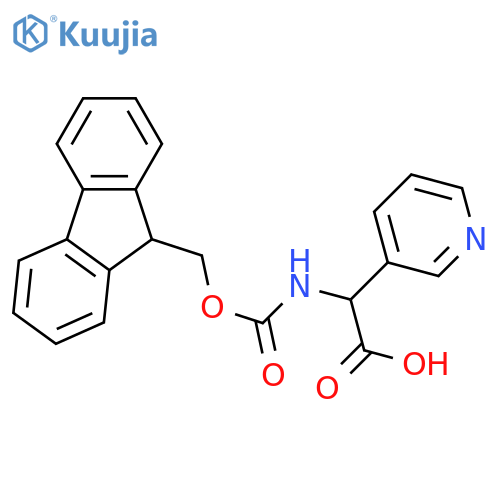

Cas no 494210-71-8 (2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(pyridin-3-yl)acetic acid)

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(pyridin-3-yl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(pyridin-3-yl)acetic acid

- 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(pyridin-3-yl)acetic acid

-

- MDL: MFCD02683174

- インチ: 1S/C22H18N2O4/c25-21(26)20(14-6-5-11-23-12-14)24-22(27)28-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-12,19-20H,13H2,(H,24,27)(H,25,26)

- InChIKey: MVIRKKKVCROOQJ-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)C(NC(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O)C1=CC=CN=C1

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(pyridin-3-yl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-81276-0.1g |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(pyridin-3-yl)acetic acid |

494210-71-8 | 95.0% | 0.1g |

$420.0 | 2025-02-21 | |

| Enamine | EN300-81276-0.5g |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(pyridin-3-yl)acetic acid |

494210-71-8 | 95.0% | 0.5g |

$947.0 | 2025-02-21 | |

| Ambeed | A192172-1g |

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(pyridin-3-yl)acetic acid |

494210-71-8 | 95% | 1g |

$748.0 | 2023-03-11 | |

| 1PlusChem | 1P01AK35-2.5g |

2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(pyridin-3-yl)acetic acid |

494210-71-8 | 95% | 2.5g |

$3003.00 | 2024-05-01 | |

| Aaron | AR01AKBH-1g |

2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(pyridin-3-yl)acetic acid |

494210-71-8 | 95% | 1g |

$1695.00 | 2025-02-14 | |

| 1PlusChem | 1P01AK35-500mg |

2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(pyridin-3-yl)acetic acid |

494210-71-8 | 95% | 500mg |

$1233.00 | 2024-05-01 | |

| 1PlusChem | 1P01AK35-1g |

2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(pyridin-3-yl)acetic acid |

494210-71-8 | 95% | 1g |

$1563.00 | 2024-05-01 | |

| Enamine | EN300-81276-5g |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(pyridin-3-yl)acetic acid |

494210-71-8 | 95% | 5g |

$3520.0 | 2023-09-02 | |

| Aaron | AR01AKBH-2.5g |

2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(pyridin-3-yl)acetic acid |

494210-71-8 | 95% | 2.5g |

$3297.00 | 2025-02-14 | |

| 1PlusChem | 1P01AK35-50mg |

2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(pyridin-3-yl)acetic acid |

494210-71-8 | 95% | 50mg |

$399.00 | 2024-05-01 |

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(pyridin-3-yl)acetic acid 関連文献

-

Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738

-

Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696

-

Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(pyridin-3-yl)acetic acidに関する追加情報

Introduction to 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(pyridin-3-yl)acetic acid (CAS No. 494210-71-8)

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(pyridin-3-yl)acetic acid (Fmoc-Pic-Gly-OH, CAS No. 494210-71-8) is a versatile compound widely used in the field of chemical biology and pharmaceutical research. This article provides a comprehensive overview of the compound, including its chemical structure, synthesis, applications, and recent research developments.

Chemical Structure and Properties

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(pyridin-3-yl)acetic acid is a derivative of picolinic acid and glycine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is commonly used in solid-phase peptide synthesis (SPPS) to protect the amino group during the synthesis process. The compound has the molecular formula C21H18N2O4 and a molecular weight of 366.37 g/mol. It is a white to off-white solid with a melting point of 165-167°C.

The presence of the Fmoc protecting group makes the compound highly stable under various reaction conditions, which is crucial for its use in peptide synthesis. The pyridine ring in the structure provides additional functional groups that can be utilized for further chemical modifications, making it a valuable intermediate in the synthesis of complex molecules.

Synthesis and Production

The synthesis of 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(pyridin-3-yl)acetic acid typically involves several steps. The first step is the protection of glycine with the Fmoc group to form Fmoc-Gly-OH. This is followed by the coupling of Fmoc-Gly-OH with picolinic acid using a coupling reagent such as HATU or EDC·HCl in the presence of a base like DIPEA. The final product is purified by recrystallization or column chromatography to ensure high purity.

The production process can be optimized for large-scale synthesis by using efficient coupling reagents and purification techniques. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound, reducing waste and improving yield.

Applications in Chemical Biology and Pharmaceutical Research

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(pyridin-3-yl)acetic acid has found extensive applications in chemical biology and pharmaceutical research due to its unique properties. One of its primary uses is as an intermediate in the synthesis of peptides and peptidomimetics. The Fmoc protecting group allows for precise control over the amino group during peptide synthesis, ensuring high yields and purity.

In addition to its role in peptide synthesis, this compound has been explored for its potential therapeutic applications. Studies have shown that derivatives of picolinic acid can exhibit anti-inflammatory and neuroprotective properties. For example, a recent study published in the Journal of Medicinal Chemistry demonstrated that picolinic acid derivatives can effectively inhibit inflammatory cytokines such as TNF-alpha and IL-6, making them promising candidates for treating inflammatory diseases.

Recent Research Developments

The field of chemical biology is rapidly evolving, and new research on 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(pyridin-3-yl)acetic acid continues to emerge. A notable study published in Angewandte Chemie International Edition reported the development of novel picolinic acid derivatives with enhanced biological activity. These derivatives were designed to target specific enzymes involved in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Another area of interest is the use of this compound in drug delivery systems. Researchers at the University of California, San Francisco, have developed a nanoparticle-based delivery system that incorporates picolinic acid derivatives to improve drug solubility and bioavailability. This approach has shown promising results in preclinical studies, demonstrating improved therapeutic efficacy and reduced side effects compared to traditional drug formulations.

Safety Considerations

Safety is a critical consideration when handling any chemical compound, including 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(pyridin-3-yl)acetic acid. While this compound is not classified as a hazardous material or controlled substance, it should be handled with appropriate precautions to ensure laboratory safety. Users should wear personal protective equipment (PPE), such as gloves and goggles, and work in a well-ventilated area or fume hood.

In case of accidental exposure, immediate action should be taken to rinse the affected area with water and seek medical attention if necessary. Proper disposal methods should also be followed to prevent environmental contamination.

Conclusion

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(pyridin-3-yl)acetic acid (CAS No. 494210-71-8) is a valuable compound with diverse applications in chemical biology and pharmaceutical research. Its unique chemical structure and properties make it an essential intermediate in peptide synthesis and a promising candidate for developing new therapeutic agents. Ongoing research continues to expand our understanding of this compound's potential uses, highlighting its importance in advancing scientific knowledge and improving human health.

494210-71-8 (2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(pyridin-3-yl)acetic acid) 関連製品

- 3524-73-0(5-Methyl-1-hexene)

- 564443-22-7(6-(4-Methoxy-3-nitro-phenyl)-imidazo[2,1-b]thiazole-5-carbaldehyde)

- 1226454-88-1(methyl 4-(2-{(3-phenylpropyl)carbamoylamino}ethyl)piperazine-1-carboxylate)

- 1157775-40-0(1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acid)

- 1994788-58-7(3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(1-methylethyl)-5-(4-pyrimidinyl)-)

- 2171299-58-2((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidocyclobutane-1-carboxylic acid)

- 1072-72-6(Tetrahydrothiopyran-4-one)

- 1185302-23-1(N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide)

- 425379-13-1(4-(5-bromo-2-fluorophenyl)pyridine)

- 890822-02-3(3-(benzenesulfonyl)-N2-(2-ethyl-6-methylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine)